Oxirane,2,3-dimethyl-2-propoxy-
Description
Oxirane,2,3-dimethyl-2-propoxy- is a trisubstituted epoxide with a unique structural arrangement. Its oxirane (epoxide) ring features two methyl groups at positions 2 and 3, along with a propoxy (-OCH₂CH₂CH₃) group at position 2 (Figure 1). This configuration introduces significant steric hindrance due to the crowding of substituents on carbon 2, while the electron-donating propoxy group modulates electronic properties. The compound’s molecular formula is C₇H₁₄O₂, distinguishing it from simpler epoxides.
The steric and electronic effects of its substituents influence its reactivity, particularly in ring-opening reactions. For instance, bulky nucleophiles may face hindered access to the electrophilic epoxide carbons, while polar solvents could enhance interactions with the propoxy group’s oxygen atom .
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2,3-dimethyl-2-propoxyoxirane |
InChI |
InChI=1S/C7H14O2/c1-4-5-8-7(3)6(2)9-7/h6H,4-5H2,1-3H3 |
InChI Key |
WOVDQESLLGKGGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1(C(O1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane,2,3-dimethyl-2-propoxy- typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under mild conditions. This reaction introduces an oxygen atom across the double bond, forming the epoxide ring .
Industrial Production Methods
On an industrial scale, epoxides like Oxirane,2,3-dimethyl-2-propoxy- can be produced through the catalytic oxidation of alkenes using oxygen or air in the presence of a silver catalyst. This method is efficient and widely used for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Oxirane,2,3-dimethyl-2-propoxy- undergoes various chemical reactions, including:
Ring-opening reactions: These are the most common reactions for epoxides, where the strained ring is opened by nucleophiles such as water, alcohols, or amines.
Oxidation and reduction: Epoxides can be oxidized to form diols or reduced to form alkanes.
Substitution reactions: The epoxide ring can be substituted by nucleophiles, leading to the formation of different functional groups.
Common Reagents and Conditions
Nucleophiles: Water, alcohols, amines, and thiols are commonly used nucleophiles for ring-opening reactions.
Catalysts: Acidic or basic catalysts can facilitate the ring-opening reactions.
Major Products
Diols: Formed by the hydrolysis of the epoxide ring.
Amino alcohols: Formed by the reaction with amines.
Thioethers: Formed by the reaction with thiols.
Scientific Research Applications
Oxirane,2,3-dimethyl-2-propoxy- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Oxirane,2,3-dimethyl-2-propoxy- primarily involves the ring-opening reactions. The strained epoxide ring is highly reactive and can be attacked by nucleophiles, leading to the formation of various products. The reaction typically proceeds through an S_N2 mechanism, where the nucleophile attacks the less hindered carbon atom of the epoxide ring, resulting in the ring opening .
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Research Findings
Steric Effects :
- The target compound’s crowded substitution at carbon 2 significantly slows reactions with bulky nucleophiles (e.g., tert-butoxide) compared to 2,3-dimethyloxirane. However, small nucleophiles like ammonia exhibit comparable reactivity .
- In contrast, 1,1-dimethyloxirane shows faster ring-opening due to reduced steric constraints on the less substituted carbon .
Electronic Effects :
- The propoxy group’s oxygen atom stabilizes transition states in acid-catalyzed ring-opening, similar to 2-propoxyoxirane. However, the additional methyl groups in the target compound reduce overall ring strain, moderating reactivity .
- Compounds with electron-withdrawing groups (e.g., 2-(2-(methylsulfonyl)phenyl)oxirane) exhibit higher electrophilicity, favoring nucleophilic attack at the benzylic carbon .
Applications :
- The target compound’s balance of steric hindrance and electronic modulation makes it suitable for synthesizing chiral intermediates in pharmaceuticals, where selectivity is critical .
- Simpler epoxides like 2,3-dimethyloxirane are preferred in industrial polymerizations due to their lower cost and higher reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
